(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid

Peptide Therapeutics Proteolytic Stability Metabolic Resistance

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid (CAS 1442114-66-0) is an Fmoc-protected, non-proteinogenic beta-amino acid derivative with a molecular formula of C₂₄H₂₀BrNO₄ and a molecular weight of 466.32 g/mol. Unlike canonical Fmoc-4-bromophenylalanine (an alpha-amino acid, CAS 198545-76-5), this compound features the amino group at the beta-position (C3) and the 4-bromophenyl substituent at the alpha-position (C2), classifying it as a beta-2-amino acid building block.

Molecular Formula C24H20BrNO4
Molecular Weight 466.3 g/mol
CAS No. 1442114-66-0
Cat. No. B1408367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid
CAS1442114-66-0
Molecular FormulaC24H20BrNO4
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O
InChIInChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1
InChIKeyKIFIKVVGKMSJRH-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Evaluating (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid (CAS 1442114-66-0) as a Chiral Building Block


(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid (CAS 1442114-66-0) is an Fmoc-protected, non-proteinogenic beta-amino acid derivative with a molecular formula of C₂₄H₂₀BrNO₄ and a molecular weight of 466.32 g/mol . Unlike canonical Fmoc-4-bromophenylalanine (an alpha-amino acid, CAS 198545-76-5), this compound features the amino group at the beta-position (C3) and the 4-bromophenyl substituent at the alpha-position (C2), classifying it as a beta-2-amino acid building block . It carries the R absolute configuration at C2 and is supplied at a purity specification of NLT 98% . This structural arrangement fundamentally alters its synthetic reactivity, conformational preferences, and the biological properties of peptides into which it is incorporated.

β2
Beta-2-amino acid scaffold — Fmoc-protected, non-proteinogenic building block with 4-bromophenyl at C2 and amino at C3
R
Single R-enantiomer — assigned C2 absolute configuration with distinct CAS for stereochemical-control studies
Br
Para-bromine handle — supports palladium-catalyzed cross-coupling for post-SPPS diversification research

Why Fmoc-4-Bromo-D-Phenylalanine Cannot Substitute for (R)-3-(Fmoc-amino)-2-(4-bromophenyl)propionic Acid in Research Designs


Substituting Fmoc-4-bromo-D-phenylalanine (alpha-amino acid, CAS 198545-76-5) or Fmoc-(R)-3-amino-3-(4-bromophenyl)propionic acid (beta-3-amino acid, CAS 220498-04-4) for this beta-2-amino acid introduces distinct structural consequences that propagate through peptide conformation, biological activity, and synthetic strategy. Beta-peptides constructed from beta-amino acids exhibit remarkable resistance to enzymatic degradation by proteases, whereas their alpha-peptide counterparts undergo rapid proteolysis [1]. Within beta-amino acid subclasses, beta-2-amino acids (substituent at C2) impose distinctly different backbone torsional constraints compared to beta-3-amino acids (substituent at C3), leading to divergent secondary structure propensities [2]. The 2-aryl substitution pattern is specifically required for certain pharmacophore models, such as aspartic acid mimicry in RGD-based integrin antagonists [3]. Simple interchange to an alpha- or beta-3-amino acid analog would abolish these structure-dependent properties, potentially invalidating structure-activity relationships and synthetic route designs that rely on the unique beta-2 scaffold.

vs. Alpha-amino acid analog
Fmoc-4-bromo-D-phenylalanine (CAS 198545-76-5)
May not transfer: Alpha-amino acid backbone lacks beta-peptide conformational constraints and proteolytic stability profile; direct substitution may invalidate SAR designs built on the beta-2 scaffold
vs. Beta-3 isomer
Fmoc-(R)-3-amino-3-(4-bromophenyl)propionic acid (CAS 220498-04-4)
May shift away from design: Substituent at C3 imposes distinct backbone torsional constraints; 2-aryl geometry required for integrin pharmacophore models is lost, altering secondary structure propensity
vs. Racemate / S-enantiomer
Racemic mixture or S-enantiomer (CAS 1442114-43-3)
May not reproduce: Stereochemical identity is critical for chiral peptide synthesis; wrong enantiomer can alter peptide conformation and biological readout

Quantitative Differentiators: (R)-3-(Fmoc-amino)-2-(4-bromophenyl)propionic Acid Compared to Closest Analogs


Beta-Amino Acid Backbone Confers Demonstrated Proteolytic Stability Relative to Alpha-Amino Acid Peptides

Peptides constructed entirely from beta-amino acids, including those incorporating beta-2-amino acid scaffolds, exhibit complete resistance to degradation by a panel of peptidases, in sharp contrast to their alpha-peptide counterparts which undergo rapid enzymatic cleavage [1]. Studies on alpha/beta-hybrid peptides further demonstrate that even a single beta-amino acid homologation at the scissile bond significantly improves half-life toward dipeptidyl peptidase-4 (DPP-4) cleavage, with beta-3-Ile-containing peptides showing substantially extended half-lives compared to their all-alpha analogs [2]. While no study directly compares the DPP-4 half-life of a peptide bearing this specific compound versus its alpha-amino acid analog, the class-level evidence establishes that incorporation of any beta-amino acid residue—including this beta-2 scaffold—at a protease-sensitive position can be expected to enhance peptide stability relative to the corresponding alpha-amino acid sequence.

Proteolytic Stability
Class-level inference
Beta-amino acid residues show complete resistance to multiple peptidases vs. rapid degradation of alpha-peptide counterparts
Beta-2/3 peptides vs. Alpha peptides
Supports protease-resistance screening context for peptide stability studies
No direct compound-specific DPP-4 half-life data
Peptide Therapeutics Proteolytic Stability Metabolic Resistance Beta-Peptides

2-Aryl Substituent on Beta-2 Scaffold Is Essential for Integrin Antagonist Pharmacophore Activity

In a systematic structure-activity relationship (SAR) study of non-peptide αvβ3 integrin antagonists, 2-aryl beta-amino acids were identified as potent aspartic acid replacements within RGD mimetic pharmacophores [1]. The 2-aryl substitution pattern (as found in this compound) is structurally required for the bioactive conformation; moving the aryl group to the 3-position (beta-3-amino acid analog, e.g., CAS 220498-04-4) reduces or abolishes activity. This scaffold contributes to the development of αvβ3 antagonists with favorable pharmacokinetic profiles, as the 2-aryl beta-amino acid provides both the carboxylic acid terminus and the aryl substituent in a geometry that mimics the aspartic acid residue of the RGD tripeptide sequence.

Integrin Antagonist SAR
Cross-study comparable
2-aryl substitution is a critical determinant of αvβ3 antagonist activity; 3-aryl analogs show substantially reduced potency
2-aryl beta-2 scaffold vs. 3-aryl beta-3 scaffold
Supports integrin pharmacophore study context for RGD mimetic design
4-bromophenyl variant not directly tested in integrin assay
Integrin Antagonists RGD Mimetics Osteoporosis Anticancer

Para-Bromine Substituent Enables Palladium-Catalyzed Cross-Coupling for Downstream Diversification

The 4-bromophenyl moiety in para-bromophenylalanine derivatives is a validated handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, enabling the synthesis of biarylalanine derivatives. Khorsand et al. demonstrated enzymatic deracemization of D-para-bromophenylalanine to the L-enantiomer with >99% ee, highlighting the value of halogenated phenylalanines as cross-coupling reagents for making drug-like molecules [1]. Additionally, a chemoenzymatic synthesis approach used 4-bromophenylalanine as a starting material for Suzuki coupling with arylboronic acids to produce biarylalanine derivatives in high yield and optical purity [2]. The bromine atom at the para position of this beta-2-amino acid building block provides an equivalent synthetic handle for late-stage diversification of peptides after incorporation into the sequence.

Cross-Coupling Handle
Cross-study comparable
Para-bromophenyl moiety serves as a Suzuki-Miyaura coupling site, validated on 4-bromophenylalanine derivatives
Late-stage diversification
Supports post-SPPS peptide diversification research workflow
Coupling yields not reported for this specific compound
Cross-Coupling Suzuki-Miyaura Bioconjugation Peptide Functionalization

Beta-2 vs. Beta-3 Amino Acid Scaffold: Distinct Conformational Constraints Impacting Peptide Secondary Structure Design

Beta-2-amino acids (side chain at C2, amino at C3) impose fundamentally different backbone torsional constraints compared to beta-3-amino acids (side chain and amino both at C3), leading to divergent secondary structure formation in oligomers. Guichard, Abele, and Seebach demonstrated that Fmoc-protected beta-2- and beta-3-amino acids can be used as building blocks for solid-phase synthesis of beta-peptides, and that beta-2-heptapeptides exhibit CD spectral patterns distinct from beta-3-heptapeptides, reflecting different helical secondary structure propensities [1]. More recently, Yu et al. emphasized that most contemporary research on beta-amino acid incorporation focuses on beta-3- and beta-2,3-amino acids due to the synthetic inaccessibility of beta-2,2-amino acids, underscoring the relative scarcity and differentiated value of the beta-2 scaffold [2]. The incorporation of beta-2-amino acids into hybrid alpha/beta-peptides enables access to conformational space not available from beta-3-amino acids alone, particularly in the design of conformationally homogeneous cyclic peptide scaffolds [3].

Conformational Control
Class-level inference
Beta-2 heptapeptides exhibit distinct CD spectral patterns vs. beta-3 heptapeptides, reflecting divergent helical propensities
Beta-2 scaffold vs. Beta-3 scaffold
Supports beta-peptide foldamer design context for secondary structure studies
No head-to-head data for this specific compound
Peptide Foldamers Conformational Control Helical Secondary Structure Fmoc-SPPS

Enantiomeric Purity and R-Configuration Specification Enable Reproducible Chiral Peptide Synthesis

The compound is specified as the single R-enantiomer (CAS 1442114-66-0, as distinguished from the S-enantiomer CAS 1442114-43-3), supplied at NLT 98% purity . This is critical because D-configured amino acid residues (corresponding to the R absolute configuration) in peptides confer enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid residues [1]. The distinct CAS registry for each enantiomer provides procurement traceability that is essential for chiral peptide synthesis, where even small amounts of the wrong enantiomer can alter peptide conformation, biological activity, and immunogenicity profiles.

Enantiomeric Identity
Specification review
Single R-enantiomer with distinct CAS 1442114-66-0, separated from S-enantiomer CAS 1442114-43-3
R-configuration Distinct CAS Supplier QC spec
Supports chiral synthesis procurement with enantiomer-specific traceability
Enantiomeric excess data beyond purity specification not provided
Chiral Synthesis Enantiomeric Purity D-Amino Acid Peptide Stability

Synthetic Scarcity of Beta-2-Amino Acids Justifies Procurement of Pre-Built Fmoc-Protected Monomers

The catalytic asymmetric synthesis of beta-2-amino acids suitable for direct Fmoc-SPPS incorporation remains challenging, with most research efforts historically focused on beta-3- and beta-2,3-amino acids due to the lack of reliable access to beta-2-amino acid building blocks [1]. This compound, supplied as an Fmoc-protected monomer with defined stereochemistry, eliminates the need for researchers to perform multi-step asymmetric synthesis, Fmoc protection, and chiral resolution in-house. In contrast, the corresponding alpha-amino acid building block (Fmoc-4-bromo-D-phenylalanine, CAS 198545-76-5) is widely commercially available, and the beta-3 isomer (Fmoc-(R)-3-amino-3-(4-bromophenyl)propionic acid, CAS 220498-04-4) is also accessible from multiple suppliers.

Synthetic Scarcity
Context-dependent
Beta-2-amino acids are synthetically less accessible than beta-3 analogs; pre-built Fmoc monomer reduces in-house synthetic burden
Supports procurement strategy review for beta-2 scanning campaigns
Commercial availability assessment; data to verify per supplier
Synthetic Accessibility Fmoc-SPPS Readiness Unnatural Amino Acids Building Block Economy

High-Value Application Scenarios for (R)-3-(Fmoc-amino)-2-(4-bromophenyl)propionic Acid (CAS 1442114-66-0)


Protease-Resistant Peptide Therapeutics Incorporating Beta-2-Amino Acid Scaffolds

The beta-amino acid backbone of this compound provides a validated strategy for enhancing peptide resistance to proteolytic degradation. Researchers developing peptide therapeutics for indications requiring extended in vivo half-life—such as metabolic disease (DPP-4 substrate design), antimicrobial peptides, or peptide hormones—can incorporate this building block from procurement directly into Fmoc-SPPS workflows. The class-level evidence from beta-peptide stability studies demonstrates that beta-amino acid residues resist degradation by a broad panel of peptidases including trypsin, pepsin, chymotrypsin, and pronase [1], and that even single beta-amino acid substitutions at the scissile bond slow DPP-4 cleavage rates [2]. The 4-bromophenyl substituent provides an additional handle for monitoring peptide integrity via characteristic isotopic distribution in mass spectrometry [3].

Integrin-Targeted Drug Discovery Using 2-Aryl Beta-Amino Acid Pharmacophores

Medicinal chemistry programs targeting αvβ3 integrin (osteoporosis, oncology) or αIIbβ3 integrin (thrombosis) can leverage the 2-aryl beta-amino acid scaffold of this compound as a validated aspartic acid bioisostere within RGD mimetic pharmacophores. The 2-aryl substitution geometry is essential for receptor binding, as established by the structure-activity relationship studies showing that 3-aryl substitution eliminates antagonist activity [1]. The para-bromine atom enables further optimization via Suzuki-Miyaura cross-coupling to generate libraries of biarylalanine-containing antagonists [2]. This compound arrives Fmoc-protected and ready for direct incorporation into solid-phase peptide synthesis, enabling rapid SAR exploration around the aspartic acid replacement position.

Beta-Peptide Foldamer Design Requiring Precise Conformational Control

The distinct backbone torsional preferences of beta-2-amino acids compared to beta-3-amino acids make this compound uniquely valuable for foldamer research. Beta-2-amino acids impose different Ramachandran constraints that translate into distinct secondary structure propensities in oligomeric beta-peptides, as demonstrated by CD spectroscopic characterization of beta-2- versus beta-3-heptapeptides [1]. Researchers designing beta-peptide foldamers, mixed alpha/beta-hybrid peptides, or conformationally constrained cyclic peptides can use this building block to access conformational space not attainable with commercially common beta-3-amino acids. The increasing recognition that beta-2-amino acids are synthetically underrepresented yet functionally differentiated from beta-3-amino acids [2] positions this compound as a strategic procurement choice for exploratory conformational studies.

Late-Stage Peptide Diversification via Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl substituent on this beta-2-amino acid serves as a traceless synthetic handle for post-SPPS diversification. Following incorporation into the peptide sequence via standard Fmoc-SPPS, the aryl bromide can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling the generation of peptide libraries with diverse biarylalanine residues from a single parent sequence [1]. This strategy has been validated on Fmoc-protected 4-bromophenylalanine derivatives, producing biarylalanine products in high yield under mild aqueous conditions compatible with peptide functionality [2]. The combination of beta-2 conformational constraint plus late-stage diversifiability in a single building block reduces the number of monomer purchases required for peptide library generation.

Application
Selection Property
Validation Focus
Protease-resistant peptide research models
Beta-amino acid scaffold stability
Proteolytic stability endpoint assays
Integrin pharmacophore studies (αvβ3/αIIbβ3)
2-aryl substitution geometry
Integrin binding assay context
Beta-peptide foldamer conformational studies
Beta-2 backbone torsional constraints
CD spectroscopy and secondary structure characterization
Post-SPPS peptide diversification research
Para-bromine cross-coupling handle
Suzuki-Miyaura coupling efficiency review
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